molecular formula C17H21ClN2O2 B12757176 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- CAS No. 134069-83-3

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene-

Cat. No.: B12757176
CAS No.: 134069-83-3
M. Wt: 320.8 g/mol
InChI Key: YTMMBSMORBBZOY-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl ethyl derivatives and spirocyclic intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one
  • 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene-

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-methyl-4-methylene- is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

134069-83-3

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

8-[2-(4-chlorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C17H21ClN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3

InChI Key

YTMMBSMORBBZOY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC1=O

Origin of Product

United States

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